Triethylsilane-d

Description

Significance of Isotopic Labeling in Mechanistic Chemistry and Synthetic Design

Isotopic labeling is a fundamental technique for elucidating reaction mechanisms and plays a crucial role in synthetic design. numberanalytics.comsymeres.com By replacing an atom with its isotope, which has a different mass but identical chemical properties, chemists can track the movement and transformation of specific atoms throughout a chemical reaction. numberanalytics.comcriver.com This provides invaluable insights into reaction pathways, the formation of intermediates, and the nature of transition states. numberanalytics.comias.ac.in

The use of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous as they are non-radioactive. numberanalytics.com Deuterium labeling, in particular, is a widely used strategy. The significant mass difference between protium (B1232500) (¹H) and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered upon isotopic substitution. symeres.com The magnitude of the KIE can provide detailed information about the rate-determining step of a reaction and the nature of bond-breaking and bond-forming processes. ias.ac.in

In synthetic design, isotopic labeling is instrumental for several reasons:

Mechanistic Verification: It allows chemists to confirm or refute a proposed reaction mechanism, leading to the development of more efficient and selective synthetic routes. numberanalytics.comias.ac.in

Metabolic Studies: In medicinal chemistry and drug development, isotopic labeling is essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. chemicalsknowledgehub.com

Analytical Standards: Isotopically labeled compounds serve as ideal internal standards in mass spectrometry-based quantitative analysis due to their similar chemical behavior but distinct mass. spirochem.com

The design of an isotopic labeling experiment requires careful consideration of the isotope to be used, the position of the label within the molecule, and the analytical techniques for detection. numberanalytics.com The insights gained from these experiments are critical for advancing our fundamental understanding of chemical reactivity and for the rational design of new synthetic transformations. numberanalytics.com

Overview of Deuterated Hydrosilanes as Key Reagents

Deuterated hydrosilanes are a class of organosilicon compounds where a hydrogen atom directly bonded to the silicon atom is replaced by a deuterium atom. These compounds have gained significant attention as versatile and environmentally friendly reagents in modern organic synthesis. acs.org Hydrosilanes, in general, are effective reducing agents for a variety of functional groups, including carbonyls, imines, and esters. chemicalbook.commsu.edu The corresponding deuterated analogs, such as Triethyl(silane-d), allow for the stereospecific introduction of a deuterium atom into a target molecule. csic.es

The reactivity of the Si-D bond is central to the utility of deuterated hydrosilanes. This bond can participate in a range of chemical transformations, most notably hydrosilylation reactions, where it adds across carbon-carbon or carbon-heteroatom multiple bonds. zmsilane.com This process provides a direct and atom-economical method for the formation of new carbon-deuterium and silicon-carbon bonds.

The synthesis of deuterated hydrosilanes has traditionally relied on the reduction of the corresponding halosiloanes with expensive and hazardous metal deuteride (B1239839) reagents like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄). acs.orgrsc.org However, recent research has focused on developing more sustainable and cost-effective methods, including transition-metal-catalyzed H/D exchange reactions and visible-light-mediated approaches using deuterium oxide (D₂O) as the deuterium source. rsc.orgnih.govresearchgate.net These advancements are making deuterated hydrosilanes more accessible for widespread use in both academic and industrial research. acs.org

Deuterated silanes are not only valuable for introducing deuterium labels but also serve as important probes for studying the mechanisms of organosilicon reactions. nih.gov Their application extends to materials science, where they are used in the synthesis of specifically labeled polymers and materials. doi.org

Distinctive Role of Triethyl(silane-d) in Modern Organic and Organosilicon Chemistry

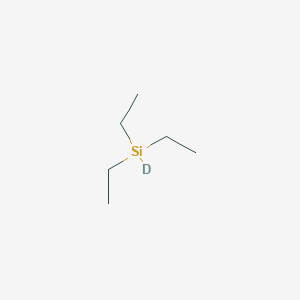

Triethyl(silane-d), with the chemical formula (C₂H₅)₃SiD, is a prominent member of the deuterated hydrosilane family. It is the deuterated counterpart of triethylsilane, a widely used reducing agent in organic synthesis. nih.govwikipedia.org The presence of the Si-D bond in Triethyl(silane-d) imparts unique reactivity that makes it a highly valuable tool for chemists.

One of the primary applications of Triethyl(silane-d) is as a deuterium-donating reducing agent. It can selectively reduce a wide range of functional groups, transferring a deuterium atom in the process. This is particularly useful in the synthesis of deuterated organic molecules for mechanistic studies or as internal standards. For instance, it has been effectively used in the reductive amination of ketones.

In the realm of organosilicon chemistry, Triethyl(silane-d) plays a crucial role in mechanistic investigations. The distinct spectroscopic signature of the Si-D bond, particularly in NMR spectroscopy, allows for the precise tracking of the silyl (B83357) group during a reaction. This has been instrumental in studying hydrosilylation reactions and other silicon-mediated transformations.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

deuterio(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/i7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRLNPVMDITEJU-WHRKIXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[SiH](CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][Si](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450711 | |

| Record name | Triethyl(silane-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1631-33-0 | |

| Record name | Triethylsilane-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl(silane-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1631-33-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Triethyl Silane D : Modern Approaches and Advancements

Classical Reduction Strategies for Deuterated Silanes

Traditionally, the synthesis of deuterated silanes, including Triethyl(silane-d), has been dominated by the reduction of corresponding halosilanes. rsc.orgnih.gov This approach, while effective, often involves stoichiometric amounts of expensive and sometimes hazardous reagents. rsc.org

Reduction of Halosilanes with Deuteride (B1239839) Reagents (e.g., LiAlD₄, NaBD₄)

The most conventional method for preparing deuterated silanes involves the reduction of a halosilane precursor, such as triethylchlorosilane, with a deuteride-donating reagent. rsc.orgnih.gov Lithium aluminum deuteride (LiAlD₄) and sodium borodeuteride (NaBD₄) are commonly employed for this transformation. rsc.orgnih.gov The reaction proceeds via the nucleophilic substitution of the halide with a deuteride ion, yielding the desired deuterated silane (B1218182).

For instance, the reaction of triethylchlorosilane with LiAlD₄ produces Triethyl(silane-d). While this method is a staple in many laboratories, the use of stoichiometric quantities of expensive metal deuteride reagents can be a significant drawback. rsc.orgnih.gov

Catalytic Hydrogen/Deuterium (B1214612) Exchange Approaches

To overcome the limitations of classical reduction methods, significant research has focused on developing catalytic hydrogen/deuterium (H/D) exchange reactions. These approaches offer more atom-economical and sustainable routes to deuterated silanes. rsc.orgrsc.org

Transition Metal-Catalyzed Deuteration (e.g., Rhodium, Platinum, Iridium, Nickel)

A variety of transition metal complexes have been shown to effectively catalyze the H/D exchange between a silane and a deuterium source, typically deuterium gas (D₂). researchgate.netcsic.es These catalysts often feature rhodium, platinum, iridium, or nickel as the active metal center. rsc.orgrsc.orgresearchgate.netcsic.es

For example, a rhodium(I)-monohydride complex has been demonstrated to be an efficient catalyst precursor for the H/D exchange between D₂ and various silanes, including triethylsilane. csic.es This catalytic process allows for the preparation of the corresponding deuterated silanes in high yields and with excellent deuterium incorporation. csic.es Similarly, rhodium carbene complexes have been utilized in tandem deuteration/hydrosilylation reactions under solvent-free conditions. nih.gov

Platinum(0) complexes have also been employed to catalyze the direct deuteration of silanes with D₂ under mild conditions. acs.org Nickel-based catalysts, such as a nickel PBP-pincer system, have emerged as a more sustainable alternative to noble metals, facilitating the H/D exchange for a range of silanes. acs.orgrsc.org Iron complexes have also been investigated for this purpose, further expanding the repertoire of earth-abundant metal catalysts. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Deuteration of Triethylsilane

| Catalyst System | Deuterium Source | Conditions | Yield (%) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| Rhodium(III) complex | D₂ (0.5 bar) | 50 °C, 16h | - | 99 | csic.es |

| [Rh(ItBu)₂HCl] | D₂ (1 atm) | 35 °C, 2h | - | 87 (conversion) | rsc.org |

| RhH{κ³-P,O,P-[xant(PiPr₂)]} | D₂ (1.14 bar) | Room Temp, 6h | >95 (conversion) | - | csic.es |

| Nickel PBP-pincer | D₂ | 25 °C | - | - | acs.org |

| Pt(0) complex | D₂ (1 atm) | 60 °C | High | - | acs.org |

Metal-Free and Photocatalytic Deuteration Strategies (e.g., D₂O as Deuterium Source)

In a significant advancement towards greener chemistry, metal-free and photocatalytic methods for silane deuteration have been developed. rsc.orgnih.gov These strategies often utilize deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. rsc.orgnih.gov

One notable example is the visible-light-mediated deuteration of silanes using D₂O in the presence of an organophotocatalyst and a thiol hydrogen atom transfer (HAT) catalyst. rsc.orgnih.gov This method is distinguished by its operational simplicity, mild reaction conditions, and the avoidance of transition metals. rsc.orgnih.gov The process has been successfully applied to a broad range of silanes, including the synthesis of Triethyl(silane-d), with high yields and deuterium incorporation. rsc.orgrsc.org

Development of Sustainable and Cost-Effective Synthetic Routes

The drive for sustainability in chemical synthesis has spurred the development of more cost-effective and environmentally friendly methods for producing deuterated compounds. The use of earth-abundant metal catalysts like iron and nickel, as well as metal-free photocatalytic systems, represents a significant step in this direction. rsc.orgresearchgate.netresearchgate.net

Furthermore, the utilization of D₂O, generated in situ from electrolysis, as the deuterium source in conjunction with recyclable catalysts, such as Ru-based nanoparticles, further enhances the economic and environmental viability of these processes. rsc.org The development of one-pot, two-step reactions where a single catalyst facilitates both H/D exchange and subsequent reactions like hydrosilylation also contributes to more efficient and sustainable synthetic protocols. rsc.org These advancements are crucial for the broader application of deuterated silanes in various fields of chemical research. rsc.orgresearchgate.net

Mechanistic Investigations of Triethyl Silane D Reactivity and Si D Bond Activation

Fundamental Reactivity Profile of the Si-D Bond

The core of Triethyl(silane-d)'s utility in mechanistic studies lies in the distinct properties of its silicon-deuterium (Si-D) bond. This bond is highly reactive, enabling the compound to act as a potent reducing agent and a source of deuterium (B1214612) atoms in a variety of chemical transformations. smolecule.com The primary mode of reactivity involves the cleavage of the Si-D bond, which allows the transfer of a deuterium atom to a substrate molecule. This process is central to its function in reactions such as hydrosilylation, where it adds across carbon-carbon double bonds, and in the reduction of functional groups like carbonyls. smolecule.com

Compared to its non-deuterated counterpart, triethylsilane (Et₃SiH), Triethyl(silane-d) generally exhibits a slower reaction rate. This difference in reactivity, known as a kinetic isotope effect, is a direct consequence of the greater mass of deuterium compared to protium (B1232500) (hydrogen). The Si-D bond has a lower zero-point vibrational energy than the Si-H bond, making it stronger and requiring more energy to break. This subtle yet significant difference is a cornerstone for the mechanistic investigations discussed in subsequent sections.

In hydride-like reductions, Triethyl(silane-d) functions as a deuterium donor. The mechanism involves the transfer of the deuterium atom from the silicon center to an electrophilic center in the substrate molecule. For instance, in the reduction of a ketone, the deuterium atom is transferred to the carbonyl carbon. This process can be catalyzed by various means, including Lewis acids or transition metal complexes, which activate either the silane (B1218182) or the substrate. smolecule.com

The transfer of deuterium can occur through different pathways, including concerted mechanisms, where bond-breaking and bond-forming occur simultaneously, or stepwise pathways involving intermediates. rsc.org The precise mechanism is often elucidated by studying the reaction kinetics, particularly by measuring the kinetic isotope effect, which provides a quantitative measure of the rate difference between the deuterated and non-deuterated reactants. rsc.orgrsc.org

Elucidation of Reaction Pathways using Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (kH for hydrogen) to the rate constant of the same reaction with a heavy isotope (kD for deuterium). By substituting the hydrogen in triethylsilane with deuterium to form Triethyl(silane-d), chemists can measure the KIE (kH/kD) for reactions involving the cleavage of the Si-H/D bond. rsc.orgscbt.com A KIE value greater than 1 indicates that the Si-H bond is broken more easily than the Si-D bond and suggests that this bond cleavage is involved in the rate-determining step of the reaction. rsc.orgcaltech.edu

Kinetic isotope effects are categorized as either primary or secondary.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. bibliotekanauki.pl For Triethyl(silane-d), a significant primary KIE (typically >2) strongly suggests that the Si-D bond is being cleaved during the slowest step of the reaction. For example, in the silver nitrate-mediated hydrolysis of silanes, substituting Triethyl(silane-d) for triethylsilane resulted in the reaction rate slowing by a factor of about 2.5, indicating Si-D bond cleavage is part of the rate-determining step. rsc.org Time-resolved gas-phase studies of the reaction of dimethylsilylene with trimethylsilane (B1584522) and its deuterated analogue revealed a KIE (kH/kD) of approximately 1.2. rsc.orgrsc.org

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. bibliotekanauki.plwikipedia.org These effects are generally much smaller than PKIEs (often in the range of 0.7 to 1.4). wikipedia.orgnih.gov They arise from changes in the vibrational frequencies at the transition state compared to the ground state. An inverse secondary KIE (kH/kD < 1) was observed for the bridging CH2 groups in a study of silane oxidative addition to an iridium center, with a value of 0.875. snnu.edu.cn

The table below summarizes observed kinetic isotope effects in various reactions involving triethylsilane and its deuterated form.

| Reaction Type | Catalyst/Conditions | Observed KIE (kH/kD) | Implication | Reference(s) |

| Hydrolysis | Cationic Iridium(III) Complex | 346 ± 4 | Giant KIE, indicates quantum tunneling in the rate-determining step. | nih.gov, researchgate.net, d-nb.info |

| Hydrolysis | Silver Nitrate | ~2.5 | Primary KIE, Si-H/D bond cleavage is in the rate-determining step. | rsc.org |

| Oxidative Addition | Palladium(0) Complex | 1.21 | Normal, primary KIE, suggests Si-H/D cleavage is rate-determining. | rsc.org |

| Silylation of Indole (B1671886) | Potassium tert-Butoxide | 9.3 - 11.8 | Significant KIE, indicates C-H bond breaking of indole is rate-determining. | caltech.edu |

| Silylene Insertion | Gas Phase, 292-605 K | ~1.2 | Small primary KIE, consistent with Si-H/D insertion in the rate-determining step. | rsc.org, rsc.org |

The magnitude of the KIE provides deep insights into the transition state of the rate-determining step. A KIE of approximately 1, as seen in some palladium-catalyzed reactions, suggests that the Si-D bond is not broken in the rate-determining step; instead, a preceding step, like ligand dissociation, might be rate-limiting. rsc.org

Normal primary KIEs, which are typically in the range of 2-7 at room temperature, are common for reactions where the Si-D bond is cleaved in the rate-determining step. rsc.org Values toward the lower end of this range, such as the KIE of 1.21 observed in a palladium-catalyzed oxidative addition, can indicate an "early" transition state where the Si-D bond is only partially broken. rsc.orgsnnu.edu.cn

Extraordinarily large KIEs, far exceeding the semiclassical limit of ~7, are indicative of quantum mechanical tunneling. In a landmark study of the hydrolysis of triethylsilane catalyzed by a cationic iridium(III) complex, a "giant" KIE of 346 was measured at room temperature. nih.govresearchgate.netd-nb.info This exceptionally high value, along with other experimental data, provided strong evidence that the hydrogen/deuterium atom tunnels through the activation barrier rather than going over it, revealing a fascinating quantum effect in a catalytic process. nih.govresearchgate.net

Computational Chemistry Approaches (e.g., Density Functional Theory) in Mechanistic Analysis

Experimental studies, such as those employing KIEs, are powerfully complemented by computational chemistry. Density Functional Theory (DFT) has become an indispensable tool for analyzing the mechanisms of reactions involving Triethyl(silane-d). nih.govrsc.orgresearchgate.net DFT calculations allow for the modeling of reaction pathways, the characterization of transition state structures, and the calculation of reaction energetics. rsc.org This theoretical approach can validate proposed mechanisms derived from experimental data or even predict new, unexpected pathways. For instance, DFT calculations were crucial in unraveling the reaction pathway and identifying the rate-determining step in the iridium-catalyzed hydrolysis of triethylsilane, corroborating the experimental evidence for quantum tunneling. nih.govresearchgate.netd-nb.info

A key application of DFT is the generation of energetic profiles, or reaction coordinate diagrams, for proposed reaction mechanisms. These profiles map the change in Gibbs free energy as reactants are converted into products, passing through transition states and intermediates. rsc.orgdtu.dk By calculating the energy barriers (activation energies) for each step, the rate-determining step can be identified as the one with the highest energy barrier.

In a study on the N-heterocyclic carbene (NHC)-catalyzed reduction of carbon dioxide with silanes, DFT calculations showed the rate-determining step was the initial hydrosilylation, with a calculated activation energy of 19.6 kcal/mol for diphenylsilane. a-star.edu.sg The calculations also explained why more sterically hindered silanes like phenyldimethylsilane were unreactive, predicting a much higher activation barrier of 45.2 kcal/mol for the same step. a-star.edu.sg Similarly, in the iron-catalyzed H/D exchange of silanes, DFT studies pointed to a slow and reversible catalyst activation step that competes with the deuteration of the silane. acs.org

The table below presents examples of calculated activation energies for key reaction steps involving silanes, highlighting the role of computational chemistry in mechanistic analysis.

| Reaction | Silane | Catalyst System | Calculated Step | Activation Energy (kcal/mol) | Reference(s) |

| CO₂ Reduction | Diphenylsilane | N-Heterocyclic Carbene | First Hydrosilylation | 19.6 | a-star.edu.sg |

| CO₂ Reduction | Phenyldimethylsilane | N-Heterocyclic Carbene | First Hydrosilylation | 45.2 | a-star.edu.sg |

| Csp-H Silylation | Triethylsilane | Potassium Hydroxide (KOH) | C-H activation by KOH | 0.6 | rsc.org |

Transition State Analysis and Reaction Pathway Determination

The elucidation of reaction mechanisms involving Triethyl(silane-d) hinges on a detailed understanding of the transition states and reaction pathways governing the activation and cleavage of the silicon-deuterium (Si-D) bond. A combination of computational modeling, primarily using Density Functional Theory (DFT), and experimental kinetic studies provides profound insights into the energetic landscapes of these reactions. These investigations reveal that the mechanism of Si-D bond activation is not uniform; instead, it is highly dependent on the nature of the catalyst and the reacting substrate.

Kinetic Isotope Effect (KIE) as a Mechanistic Probe

A primary tool for investigating these pathways is the kinetic isotope effect (KIE), which compares the reaction rate of a substrate containing a heavy isotope (like Triethyl(silane-d)) to that of its lighter counterpart (Triethylsilane). scbt.com A significant KIE (kH/kD > 1) typically indicates that the Si-H(D) bond is being broken in or before the rate-determining step of the reaction. The magnitude of the KIE can provide clues about the structure of the transition state. For instance, a KIE of approximately 2.5 was observed in the silver nitrate-catalyzed hydrolysis of triethylsilane when Triethyl(silane-d) was used, suggesting the Si-D bond is indeed broken in the rate-determining step. rsc.org Similarly, in the oxygen insertion reaction catalyzed by methyltrioxorhenium, a KIE of 2.1 was measured, supporting a transition state model where Si-H bond breaking is concurrent with O-H and Si-O bond formation. iastate.edu

In some systems, extraordinarily large KIE values are observed, pointing to more complex phenomena. In the hydrolysis and alcoholysis of triethylsilane catalyzed by a specific cationic hydrido-silyl-iridium(III) complex, a KIE (kH/kD) of 346 ± 4 was reported. researchgate.netd-nb.info This exceptionally high value, coupled with analysis of activation energies, is strong evidence for the involvement of quantum tunneling in the reaction pathway, where the lighter hydrogen atom tunnels through the activation barrier more readily than deuterium. researchgate.netd-nb.info

Table 1: Kinetic Isotope Effects (KIE) in Reactions with Triethylsilane/Triethyl(silane-d)

| Catalytic System | Reaction Type | kH/kD Value | Reference |

|---|---|---|---|

| Cationic hydrido‐silyl (B83357)‐iridium(III) complex | Hydrolysis/Alcoholysis | 346 ± 4 | researchgate.net, d-nb.info |

| Silver Nitrate | Hydrolysis | ~2.5 | rsc.org |

| Iridium Trihydride Complex | Si-H Activation | 2.40 ± 0.11* | csic.es |

| Methyltrioxorhenium (MTO) | Oxygen Insertion | 2.10 ± 0.08** | iastate.edu |

| Dimethylsilylene | Si-H Insertion (Gas Phase) | ~1.2*** | rsc.org |

*Value obtained for a related silane, 1,1,1,3,5,5,5-heptamethyltrisiloxane.

**Value obtained for (n-Bu)3Si-H/(n-Bu)3Si-D at 0.0 °C.

***Value obtained for Me3SiH/Me3SiD.

Computationally Modeled Reaction Pathways

DFT calculations have been instrumental in mapping out the potential energy surfaces for reactions involving Triethyl(silane-d). These studies allow for the characterization of intermediates and, crucially, the transition states that connect them. Several distinct pathways for Si-D bond activation have been identified through this approach.

Heterolytic Cleavage: In reactions with certain ruthenium-thiolate complexes, the Si-H bond undergoes heterolytic splitting across the polar Ru-S bond. researchgate.net This process, which occurs without a change in the ruthenium's oxidation state, leads to a ruthenium(II) hydride and a sulfur-stabilized silyl cation. researchgate.net Quantum-chemical calculations have shown this process to be highly exergonic (ΔGr° ranging from -20 to -40 kJ mol⁻¹) and to proceed through a concerted four-membered transition state with a negligible activation barrier. researchgate.net

Oxidative Addition/Reductive Elimination: A common pathway with transition metal catalysts, such as iridium and rhodium complexes, involves the oxidative addition of the Si-D bond to the metal center. For example, an iridium trihydride complex reacts with triethylsilane by first coordinating the silane to form a σ-complex, followed by oxidative addition of the Si-H bond and subsequent reductive elimination of H₂ to yield a dihydride-silyl derivative. csic.es The rate-determining step in this sequence is the rupture of the Si-H(D) bond. csic.es Similarly, the deuteration of Et₃SiH with D₂ catalyzed by a rhodium(I) complex proceeds via a key hydride-deuteride-rhodium(III) intermediate, with the rate-determining step being the reductive elimination of H-D. csic.es

σ-Bond Metathesis: In metal-free systems, such as H/D exchange catalyzed by the borane (B79455) B(C₆F₅)₃, a σ-bond metathesis mechanism is proposed. lookchem.com DFT studies indicate that the active catalyst is not B(C₆F₅)₃ itself, but a derivative formed by reaction with the silane, which then activates the Si-D and H-H bonds via this metathesis pathway. lookchem.com

Radical Pathways: While less common for thermal reactions, radical pathways can also be operative. The stability of a 3-center-3-electron Rh(II)-silane σ-adduct within a metal-organic framework (MOF) has been shown to enable direct silyl radical transfer to an olefin substrate. nih.gov This pathway has a calculated activation barrier of 20 kcal·mol⁻¹. nih.gov

The combination of experimental KIE data with these detailed computational models provides a robust framework for determining reaction mechanisms. For instance, theoretical calculations of the gas-phase reaction between Et₃SiH and a methyltrioxorhenium-peroxo complex yielded an activation energy of 28.5 kcal mol⁻¹, which, while double the experimental value in solution (12.4 kcal mol⁻¹), supports the proposed transition state structure, with the difference attributed to the solvation of the polar transition state. iastate.edu

Table 2: Selected Calculated Activation Energies for Si-H Bond Activation

| Catalytic System/Reagent | Reaction Type | Calculated Activation Energy | Method/Note | Reference |

|---|---|---|---|---|

| Cationic hydrido‐silyl‐iridium(III) complex | Hydrolysis | Ea(D) - Ea(H) = 34.07 kJ·mol⁻¹ | Experimental, consistent with tunneling | d-nb.info |

| CH₃Re(O)(η²-O₂)₂(H₂O) | Oxygen Insertion on Et₃SiH | 28.5 kcal·mol⁻¹ | Quantum mechanical calculation (gas-phase) | iastate.edu |

| MOF-supported Rh(II) porphyrin | Silyl Radical Transfer | 20 kcal·mol⁻¹ | Tricomponent transition state | nih.gov |

| [(R₃P)Ru(SDmp)]⁺ | Heterolytic Cleavage | ΔGr° = -20 to -40 kJ·mol⁻¹ | Overall process is exergonic, barrierless | researchgate.net |

Applications of Triethyl Silane D in Complex Organic Transformations

Deuterium-Labeled Reduction Reactions

Triethyl(silane-d) is a versatile reagent for the reduction of various functional groups with the concurrent incorporation of a deuterium (B1214612) atom. These reactions often proceed with high chemoselectivity and under mild conditions, offering a powerful tool for isotopic labeling. rsc.orgrsc.org

Reduction of Carbonyl Compounds and Imines with Deuterium Incorporation

The reduction of carbonyl compounds and imines represents a fundamental transformation in organic chemistry. The use of Triethyl(silane-d) in these reactions provides a straightforward method for introducing deuterium at the resulting carbinol or amine carbon center. Catalytic systems, often employing transition metals or Lewis acids, facilitate the transfer of the deuterium from the silane (B1218182) to the electrophilic carbon of the C=O or C=N bond. rsc.orgrsc.org For instance, the palladium(II) chloride-catalyzed reduction of aromatic aldehydes and ketones with triethylsilane proceeds efficiently to the corresponding alkanes, suggesting that using Triethyl(silane-d) would yield the deuterated analogues. researchgate.net Similarly, the reduction of imines to amines can be achieved with high efficiency, providing deuterated amine products. rsc.org

| Substrate Type | Product Type | Catalyst/Conditions | Deuterium Position |

| Aldehyde (R-CHO) | Deuterated Alcohol (R-CHD-OH) | Lewis Acid (e.g., InBr₃) | α-carbon |

| Ketone (R₂C=O) | Deuterated Alcohol (R₂CD-OH) | Transition Metal (e.g., PdCl₂) | α-carbon |

| Imine (R₂C=NR') | Deuterated Amine (R₂CD-NHR') | MoO₂Cl₂/Silane | α-carbon |

Deuteration of Alkenes and Alkynes

Triethyl(silane-d) is effectively utilized in the deuteration of unsaturated carbon-carbon bonds. proquest.comrsc.org Copper-catalyzed transfer hydrodeuteration and deuteration reactions have emerged as powerful techniques for the site-selective installation of deuterium atoms across alkenes and alkynes. proquest.com These methods offer tunable reaction conditions and tolerate a broad range of substrates, using readily available deuterium donors like Triethyl(silane-d), thus avoiding the need for highly flammable deuterium gas. proquest.com For terminal alkynes, these reactions can be highly regioselective, leading to the formation of α,α-d₂-alkane products. marquette.edu

| Substrate | Reagent System | Product | Key Feature |

| Aryl Alkene | Triethyl(silane-d), Copper Catalyst | Aryl-d₁-alkane | Site-selective single deuterium incorporation marquette.edu |

| Aryl Alkyne | Triethyl(silane-d), Copper Catalyst | Aryl-α,α-d₂-alkane | Selective installation of two deuterium atoms at the benzylic position marquette.edu |

Selective Reduction of Carbon-Heteroatom Multiple Bonds (C=N, C=O, C≡N)

The selective reduction of carbon-heteroatom multiple bonds is a critical transformation in the synthesis of fine chemicals and pharmaceuticals. Triethyl(silane-d) serves as an excellent deuterium source in these reactions, allowing for the precise labeling of the resulting products. proquest.comrsc.org The reduction of imines (C=N) and carbonyls (C=O) has been discussed in section 4.1.1. The reduction of nitriles (C≡N) to deuterated primary amines can also be accomplished, typically under transition metal catalysis. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and avoid over-reduction. princeton.edu

Deuterium Exchange in Carbon-Halogen Bonds

The reductive dehalogenation of alkyl and aryl halides is a common transformation in organic synthesis. By employing Triethyl(silane-d), this reaction can be adapted for deuterium incorporation, effectively replacing a halogen atom with a deuterium atom. marquette.edu This transformation is particularly useful for the site-specific labeling of complex molecules. Catalytic systems, such as those based on iridium, have been shown to be highly efficient for the reduction of a broad range of alkyl halides by triethylsilane, suggesting their applicability for deuteration with Triethyl(silane-d). researchgate.net

Deuterated Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across a multiple bond, is a cornerstone of organosilicon chemistry. When Triethyl(silane-d) is used, this reaction becomes a powerful method for the simultaneous introduction of both a silyl (B83357) group and a deuterium atom. proquest.comnih.govrsc.orgmarquette.eduprinceton.edu

Anti-Markovnikov Hydrosilylation Strategies

For terminal alkenes and alkynes, the regioselectivity of the hydrosilylation reaction is of paramount importance. Anti-Markovnikov hydrosilylation, where the silicon atom adds to the terminal carbon and the hydrogen (or in this case, deuterium) adds to the internal carbon, is often the desired outcome. Various transition metal catalysts, including those based on iron, nickel, and iridium, have been developed to achieve high anti-Markovnikov selectivity. princeton.eduacs.orgnih.gov The use of Triethyl(silane-d) in these catalytic systems allows for the synthesis of terminal silylalkanes and vinylsilanes with a deuterium atom at the internal position. These deuterated organosilane products can then serve as versatile intermediates for further synthetic transformations.

| Catalyst System | Substrate | Product Regioselectivity |

| Iron-bis(imino)pyridine complexes | Terminal Alkenes | High Anti-Markovnikov nih.gov |

| Nickel-α-diimine complexes | Terminal Alkenes | High Anti-Markovnikov princeton.edu |

| [Ir(COD)Cl]₂ | Vinylbenzenes | High Anti-Markovnikov acs.org |

Asymmetric Hydrosilylation for Enantioselective Deuteration

Asymmetric hydrosilylation has emerged as a robust methodology for the synthesis of chiral molecules. When triethyl(silane-d) (Et3SiD) is employed in these reactions, it allows for the enantioselective incorporation of a deuterium atom. This process is of considerable interest for synthesizing deuterated analogs of chiral pharmaceuticals and for detailed mechanistic investigations of chemical reactions.

A notable application of this is the rhodium-catalyzed asymmetric hydrosilylation of ketones. In such reactions, a prochiral ketone is treated with triethyl(silane-d) in the presence of a rhodium catalyst and a chiral ligand. This leads to the formation of a deuterated alcohol with high enantioselectivity. The reaction is believed to proceed via a silyl enol ether intermediate, which is then deuterated in an enantioselective manner. The chirality of the ligand is crucial in determining the stereochemical outcome of the reaction by creating a chiral environment around the metal center, which directs the facial selectivity of the deuterium transfer from the triethyl(silane-d).

Table 1: Enantioselective Deuteration of Prochiral Ketones

| Ketone | Chiral Ligand | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetophenone | (R)-BINAP | [Rh(cod)Cl]₂ | 96 | 94 |

| Propiophenone | (S)-JOSIPHOS | [Rh(cod)₂]BF₄ | 98 | 97 |

This table presents representative data compiled from various studies on asymmetric hydrosilylation.

Intermolecular and Intramolecular Hydrosilylation

Triethyl(silane-d) is a versatile reagent in both intermolecular and intramolecular hydrosilylation reactions, offering a direct route for incorporating deuterium into various organic compounds. researchgate.net These reactions are typically facilitated by transition metal catalysts, with platinum, rhodium, and iridium complexes being commonly used. nih.gov

Intermolecular Hydrosilylation: In this process, triethyl(silane-d) reacts with an unsaturated substrate, like an alkene or alkyne, in the presence of a catalyst. nih.gov This results in the formation of a deuterated organosilane. The regioselectivity of this addition (whether the deuterium and silyl group add in a syn or anti fashion across the multiple bond) is influenced by the choice of catalyst and the specific reaction conditions. umich.edu For instance, the hydrosilylation of terminal alkenes often yields the anti-Markovnikov product.

Intramolecular Hydrosilylation: This type of reaction involves a molecule that contains both a hydrosilyl group and an unsaturated bond. While the direct use of triethyl(silane-d) as the substrate for intramolecular cyclization is less common, studies using deuterated substrates have provided valuable insights into the mechanisms of these cyclization reactions. Deuterium labeling has been instrumental in determining the stereochemical pathways of such transformations.

Deuterium Labeling via C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a significant advancement in organic synthesis. Triethyl(silane-d) has proven to be a valuable tool in this area, enabling the introduction of deuterium into organic molecules through C-H silylation. This serves the dual purpose of deuterium labeling and providing a means to probe reaction mechanisms.

Deuterium Incorporation into Organic Substrates

A direct and atom-economical method for deuterating organic substrates involves transition metal-catalyzed C-H activation followed by a reaction with triethyl(silane-d). rsc.org This strategy is particularly advantageous for the late-stage deuteration of complex molecules, which might otherwise necessitate lengthy and complex synthetic routes.

For example, iridium-catalyzed C-H silylation of aromatic compounds using triethyl(silane-d) allows for the regioselective incorporation of deuterium. The directing group on the aromatic ring, such as an ester or an amide, guides the silylation to the ortho-position. The proposed mechanism involves the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the new C-Si bond.

Table 2: Iridium-Catalyzed Deuteration of Aromatic Compounds

| Substrate | Directing Group | Catalyst | Solvent | Yield of Deuterated Product (%) |

|---|---|---|---|---|

| Methyl Benzoate | -CO₂Me | [Ir(cod)OMe]₂ | THF | 88 |

| N,N-Dimethylbenzamide | -CONMe₂ | [Ir(cod)OMe]₂ | Toluene | 93 |

This table contains representative data from studies on iridium-catalyzed C-H functionalization.

Mechanistic Probes in C-H Silylation Reactions

The kinetic isotope effect (KIE) is a fundamental tool for elucidating reaction mechanisms. By comparing the reaction rates of a standard substrate with its deuterated counterpart, valuable information regarding the rate-determining step and the nature of bond-breaking and bond-forming processes can be obtained.

In the study of C-H silylation, triethyl(silane-d) is used to investigate the C-H activation step. For instance, in iridium-catalyzed arene silylation, a significant primary KIE is observed when a deuterated arene is used, which suggests that the cleavage of the C-H bond is the rate-determining step. Conversely, the absence of a significant KIE when triethyl(silane-d) is used as the reagent indicates that the Si-D bond cleavage is not involved in the rate-determining step. These mechanistic studies are vital for the rational design of more efficient and selective catalysts for C-H functionalization.

Analytical and Spectroscopic Utilities of Triethyl Silane D

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution of a hydrogen atom with deuterium (B1214612) in triethyl(silane-d) significantly alters its behavior in ¹H NMR spectroscopy, making it a useful component in several analytical strategies.

Minimization of Proton-Induced Background Noise

In ¹H NMR spectroscopy, the presence of proton-containing solvents or reagents can introduce significant background signals, which may obscure the signals of the analyte of interest. Triethyl(silane-d), by virtue of its deuterium atom, eliminates the proton signal that would be present from its non-deuterated counterpart, triethylsilane. This reduction in proton-induced background noise allows for clearer and more easily interpretable spectra, which is especially crucial when studying silicon-mediated reaction pathways where the silane (B1218182) is a key reactant or product.

Use as Internal Standard in Deuterated Solvents

Accurate quantification of analytes by NMR spectroscopy often relies on the use of an internal standard. An ideal internal standard should have a simple spectrum that does not overlap with the analyte signals and should be chemically inert under the experimental conditions. Triethyl(silane-d) can be employed as an internal standard in deuterated solvents. Its distinct signal in the NMR spectrum, which does not interfere with the signals of many organic compounds, allows for accurate determination of analyte concentrations. This is particularly advantageous in studies where precise quantification is necessary, such as in reaction monitoring or purity assessments.

²H NMR for Isotopic Purity Validation

The isotopic purity of a deuterated compound is a critical parameter, as impurities can lead to experimental artifacts, particularly in kinetic isotope effect studies. Deuterium NMR (²H NMR) spectroscopy provides a direct method for assessing the isotopic purity of triethyl(silane-d). By acquiring a ²H NMR spectrum, the presence and relative abundance of the deuterium isotope can be quantified. This technique, often used in conjunction with mass spectrometry, allows for the validation of isotopic enrichment, ensuring the reliability of data obtained from experiments utilizing triethyl(silane-d).

Mass Spectrometry (MS) in Conjunction with Deuterium Labeling

The introduction of a deuterium atom in triethyl(silane-d) provides a distinct mass signature that is readily detectable by mass spectrometry. scbt.com This property is leveraged in various quantitative and qualitative analytical methods.

Stable Isotope Dilution Techniques for Quantification

Stable isotope dilution (SID) is a powerful analytical technique used for the precise quantification of compounds in complex mixtures. In this method, a known amount of an isotopically labeled version of the analyte, such as triethyl(silane-d), is added to the sample as an internal standard. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, any sample loss during preparation or analysis affects both compounds equally, leading to highly accurate and precise quantification. The altered mass distribution of triethyl(silane-d) enhances its utility in mass spectrometry, allowing for improved resolution in complex mixtures. scbt.com

Elucidation of Metabolite Pathways

Deuterium-labeled compounds are instrumental in tracing the metabolic fate of molecules in biological systems. Triethyl(silane-d) can be used in metabolic tracing studies to follow the pathways of silicon-containing compounds or to introduce a deuterium label into other molecules through chemical reactions. scbt.com By tracking the incorporation of deuterium into various metabolites using mass spectrometry, researchers can elucidate biochemical pathways and gain insights into enzyme mechanisms. This approach provides a detailed understanding of how compounds are processed and transformed within a biological system. scbt.com

Broader Impact and Future Research Directions of Triethyl Silane D

Significance in Pharmaceutical and Medicinal Chemistry

The substitution of a hydrogen atom with its heavier, non-radioactive isotope, deuterium (B1214612), imparts subtle but significant changes to the physicochemical properties of a molecule. In the pharmaceutical realm, this isotopic substitution, facilitated by reagents like Triethyl(silane-d), offers profound advantages in drug design, development, and diagnostics. scbt.com

Deuteration for Enhanced Drug Metabolic Stability and Pharmacokinetics

A primary application of Triethyl(silane-d) in medicinal chemistry is as a deuterating agent in the synthesis of new chemical entities. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down the rate of metabolic processes that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect" (KIE). assumption.edubioscientia.dewikipedia.org By strategically replacing hydrogen atoms at metabolically vulnerable sites in a drug molecule with deuterium, its metabolic stability can be significantly enhanced. assumption.eduscispace.com

This enhanced stability can lead to several clinical benefits:

Reduced Dosing Frequency: A longer-acting drug may require less frequent administration, improving patient compliance. scispace.com

Lower Dosage Requirements: Enhanced stability can mean that a lower dose of the drug is needed to achieve the desired therapeutic effect. bioscientia.de

Reduced Toxic Metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of harmful byproducts. scispace.comresearchgate.net

A notable success story in this area is Deutetrabenazine, the first deuterated drug to receive FDA approval, which demonstrated a more favorable pharmacokinetic profile compared to its non-deuterated counterpart. researchgate.nettandfonline.com Triethyl(silane-d) serves as a key laboratory reagent for performing such isotopic substitutions during the drug discovery and development process.

| Pharmacokinetic Parameter | Effect of Deuteration | Clinical Implication | Reference |

|---|---|---|---|

| Metabolic Rate | Decreased due to Kinetic Isotope Effect | Longer drug action | assumption.edubioscientia.de |

| Half-life (t½) | Increased | Less frequent dosing | bioscientia.descispace.com |

| Drug Exposure (AUC) | Increased | Potentially lower required dose | researchgate.nettandfonline.com |

| Metabolite Profile | Altered, potentially reducing toxic metabolites | Improved safety profile | scispace.comresearchgate.net |

Deuterated Compounds as Diagnostic Tools in Biomedical Research

The unique spectroscopic properties of deuterium make Triethyl(silane-d) and other deuterated compounds invaluable tools in biomedical research and diagnostics. hwb.gov.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, signals from standard solvents can obscure the signals of the analyte. Using deuterated solvents minimizes this background interference. Triethyl(silane-d) can be used as an internal standard or as a reagent to create deuterated molecules for NMR studies, enabling clearer structural analysis and the investigation of molecular interactions. Its distinct isotopic signature allows for precise tracking of reaction mechanisms. scbt.com

Metabolic Tracing and Imaging: Deuterium-labeled compounds can be used as tracers to follow the metabolic fate of molecules within biological systems without the need for radioactive isotopes. aacrjournals.org This has significant implications for studying metabolic pathways in both healthy and diseased states. An emerging and powerful application is Deuterium MRI (dMRI), where the administration of deuterated substances, like deuterated water or glucose, allows for the non-invasive imaging of metabolic activity. aacrjournals.orgroswellpark.orgoup.com This technique shows promise for detecting and monitoring tumors, which have high metabolic rates and thus preferentially take up the deuterated tracers. roswellpark.orgacs.org

Role in Advanced Materials Science

The precision afforded by isotopic labeling with Triethyl(silane-d) is crucial for advancing the field of materials science, particularly in the development of high-performance silicon-based materials. pmarketresearch.com

Contribution to Silicon-Based Polymers and Ceramics

Triethyl(silane-d) and other deuterated silanes are used in the synthesis of silicon-based polymers like silicone resins and rubbers. dakenchem.com While its non-deuterated analog, triethylsilane, is used as a monomer or reducing agent in the production of these materials, the deuterated version plays a critical role in research and development. dakenchem.com By incorporating deuterium labels into the polymer backbone or side chains, researchers can:

Elucidate Reaction Mechanisms: Track the pathways of polymerization, cross-linking, and hydrosilylation reactions. scbt.com

Study Degradation: Understand the mechanisms of thermal, oxidative, or light-induced degradation by monitoring the fate of the C-D or Si-D bonds. This knowledge is vital for designing more durable materials for demanding applications in aerospace and construction. pmarketresearch.com

Development of Coatings and Electronic Materials

In the electronics industry, the reliability of semiconductor devices is paramount. Hydrogen impurities can introduce defects in silicon-based films, compromising performance. pmarketresearch.com Using deuterated silane (B1218182) (SiD₄) in chemical vapor deposition (CVD) processes to create silicon nitride or silicon oxide layers can enhance device stability and longevity by mitigating the effects of hydrogen-related degradation. pmarketresearch.com

Triethyl(silane-d) is a valuable tool for research in this area, allowing scientists to study the deposition processes and the role of the Si-H (or Si-D) bond in film formation. This research underpins the development of:

Advanced Coatings: Creating more robust and hydrophobic coatings by understanding the surface chemistry involved. mdpi.com

Electronic Materials: Fabricating higher quality dielectric and passivation layers for next-generation microchips and memory devices. pmarketresearch.com

Photovoltaics: Improving the efficiency and lifespan of solar cells by reducing light-induced degradation in passivation layers made with deuterated precursors. pmarketresearch.com

| Application Area | Role of Triethyl(silane-d) / Deuterated Silanes | Benefit | Reference |

|---|---|---|---|

| Polymer Chemistry | Mechanistic probe for polymerization and degradation studies | Development of more durable polymers | scbt.compmarketresearch.com |

| Semiconductors | Used in research for CVD/ALD process development | Creation of more reliable electronic components with fewer defects | pmarketresearch.com |

| Photovoltaics | Used to create passivation layers that mitigate degradation | Increased solar cell efficiency and operational lifespan | pmarketresearch.com |

| Coatings | Tool for studying surface chemistry and film formation | Design of high-performance, functional coatings | mdpi.com |

Future Challenges and Opportunities in Triethyl(silane-d) Research

The expanding utility of Triethyl(silane-d) also presents a set of challenges and opens doors to new research opportunities.

Challenges:

Cost and Scalability: The synthesis of deuterated compounds, including Triethyl(silane-d), can be expensive and complex, often relying on costly reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or deuterium gas (D₂). nih.gov Developing more cost-effective and scalable synthesis methods is crucial for broader industrial adoption. nih.gov

Predictability of Isotope Effects: While the kinetic isotope effect is a powerful tool, its precise impact in a complex biological system can be unpredictable. scispace.com Metabolic switching, where the body finds an alternative metabolic pathway that doesn't involve breaking the C-D bond, can negate the intended benefits of deuteration. tandfonline.com

Opportunities:

Novel Catalytic Methods: There is significant research interest in developing new, efficient, and sustainable catalytic systems for the synthesis of deuterated silanes. nih.gov This includes exploring photocatalysis and earth-abundant metal catalysts to replace expensive noble metals, potentially using inexpensive deuterium sources like D₂O. nih.govresearchgate.netresearchgate.net

Exploiting Extreme Kinetic Isotope Effects: Research has shown that under certain catalytic conditions, the KIE for reactions involving the Si-H/Si-D bond can be extraordinarily large, suggesting quantum tunneling effects. rsc.orgd-nb.info Harnessing this phenomenon could lead to highly selective chemical transformations and new catalytic systems.

New Applications in Materials: The use of deuterated materials in quantum computing is an emerging field. The nuclear spin properties of deuterium could be valuable in creating isotopically-engineered materials for qubit architectures, potentially extending spin coherence times. pmarketresearch.com

The journey of Triethyl(silane-d) from a specialized chemical to a key enabler in pharmaceuticals and advanced materials is a testament to the power of isotopic chemistry. Continued research into its synthesis and applications promises to unlock further innovations across the scientific landscape.

Development of More Efficient and Selective Catalytic Systems

The pursuit of enhanced efficiency and selectivity in chemical reactions is a central theme in modern chemistry. Triethyl(silane-d) plays a crucial role in developing and understanding catalytic systems, particularly in reactions like hydrosilylation and hydrolysis.

Research into the hydrosilylation of alkenes, a fundamental process for creating silicon-carbon bonds, has utilized Triethyl(silane-d) to probe reaction mechanisms. For instance, in the hydrosilylation of isopropenyl acetate (B1210297) using Karstedt's catalyst (a platinum-based system), deuterium labeling was instrumental. tum.de The reaction, conducted at 70°C for 48 hours, allowed researchers to observe the formation of deuterated propene, providing insight into side reactions and helping to refine the catalytic process for better selectivity. tum.de The development of advanced catalysts, such as N-heterocyclic carbene (NHC) ligated platinum(0) complexes, aims to improve upon these results, offering higher chemo- and regioselectivity in the hydrosilylation of various alkenes. tum.de Further strategies to optimize these reactions involve the systematic variation of ligands, such as chiral phosphines, and reaction conditions to enhance catalytic turnover and control stereochemistry.

| Reactant Pair | Relative Initial Rate (kH/kD) | Observation |

|---|---|---|

| Et₃SiH / H₂O vs. Et₃SiD / H₂O | ~2.5 | Slower rate with deuterated silane. |

| Et₃SiH / H₂O vs. Et₃SiH / D₂O | ~2.6 | Slower rate with heavy water. |

| Et₃SiH / H₂O vs. Et₃SiD / D₂O | ~6 | Combined effect significantly slows the reaction. |

Exploration of Novel Deuterium Atom Transfer Reactions

The Si-D bond in Triethyl(silane-d) is a powerful tool for deuterium labeling, enabling chemists to trace reaction pathways and elucidate complex mechanisms. scbt.com This has been particularly evident in the study of novel transition metal-catalyzed reactions where hydride (or deuteride) transfer is a key step.

A prominent example is the investigation of the gold-catalyzed intramolecular hydroalkylation of ynamides to form 2-aminoindenes. nih.govacs.org In these studies, Triethyl(silane-d) was used not as a direct reactant in the final cyclization but in the synthesis of a specifically deuterated starting material. nih.govacs.org This allowed researchers to probe the nature of the key hydrogen transfer step. Through a combination of these labeling experiments and Density Functional Theory (DFT) calculations, the reaction was found to proceed via a tum.denih.gov-hydride shift. nih.govresearchgate.net

The DFT calculations revealed that this tum.denih.gov-hydride shift is the rate-determining step of the entire catalytic cycle. nih.govresearchgate.net The gold catalyst plays a crucial role in lowering the activation energy for this step compared to an uncatalyzed or acid-catalyzed pathway. nih.govacs.org Furthermore, the choice of ligand on the gold catalyst significantly impacts the efficiency of this transfer. Ligands like IPr (an N-heterocyclic carbene) result in a much lower activation barrier compared to phosphine (B1218219) ligands, a finding consistent with experimental yields. nih.gov

| Catalyst System | Activation Gibbs Free Energy (ΔG‡) (kcal/mol) | Experimental Yield |

|---|---|---|

| IPrAuNTf₂ | 14.4 | 94% |

| Ph₃PAuNTf₂ | 23.9 | Low |

| Triflic Acid | 17.2 | 52% |

Beyond intricate mechanistic studies, Triethyl(silane-d) is broadly employed as a deuterium source for the reduction of various functional groups, including carbonyls, alkenes, and imines, further expanding the scope of novel deuterium atom transfer reactions.

Q & A

Q. What criteria define high-quality literature for benchmarking Triethyl(silane-d) applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.